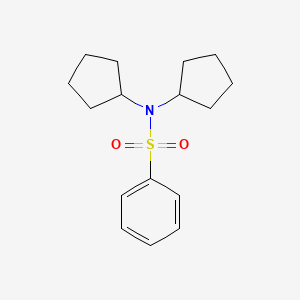
N,N-dicyclopentylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dicyclopentylbenzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine This compound is notable for its unique structure, which includes two cyclopentyl groups attached to the nitrogen atom of the sulfonamide group, and a benzene ring attached to the sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dicyclopentylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with dicyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+2C5H9NH2→C6H5SO2N(C5H9)2+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N,N-Dicyclopentylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-dicyclopentylbenzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in glaucoma treatment and potential anticancer activity by disrupting the pH balance in tumor cells.
Comparación Con Compuestos Similares
- N,N-Dimethylbenzenesulfonamide
- N,N-Diethylbenzenesulfonamide
- N,N-Dipropylbenzenesulfonamide
Comparison: N,N-Dicyclopentylbenzenesulfonamide is unique due to the presence of cyclopentyl groups, which impart steric hindrance and influence its reactivity and binding affinity to molecular targets. Compared to its dimethyl, diethyl, and dipropyl counterparts, the cyclopentyl groups provide a bulkier and more rigid structure, potentially enhancing its specificity and efficacy as an enzyme inhibitor.
Propiedades
IUPAC Name |
N,N-dicyclopentylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c18-20(19,16-12-2-1-3-13-16)17(14-8-4-5-9-14)15-10-6-7-11-15/h1-3,12-15H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGFGFYCQRAFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
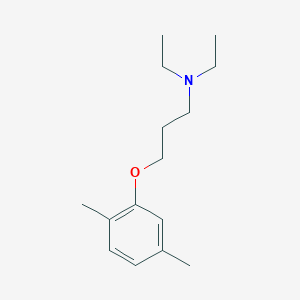

![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5095063.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5095068.png)
![N,2-dimethyl-5-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B5095079.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5095080.png)
![1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5095091.png)
![[4-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]phenyl]-phenylmethanone](/img/structure/B5095098.png)
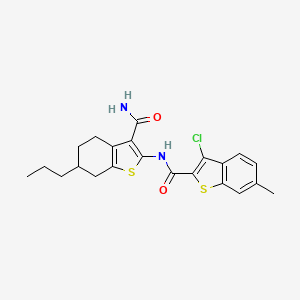
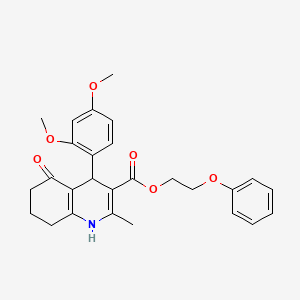
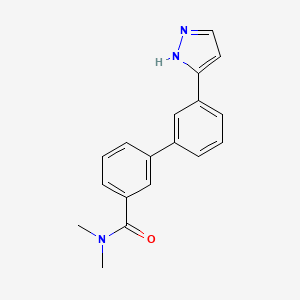
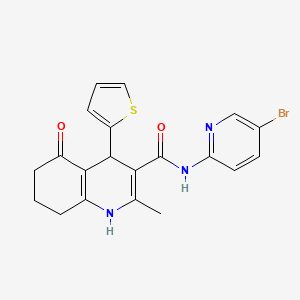
![N~1~-(3-acetylphenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5095142.png)
![1-[3-Amino-2-(4-ethylbenzoyl)-6-methyl-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5095146.png)
